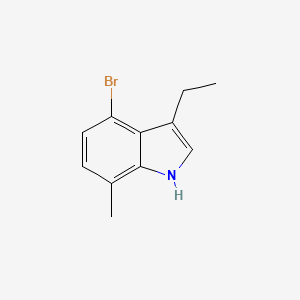

4-Bromo-3-ethyl-7-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-ethyl-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-3-8-6-13-11-7(2)4-5-9(12)10(8)11/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHBKDXVMFXYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C(C=CC(=C12)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 3 Ethyl 7 Methyl 1h Indole

Reactivity of the Bromine Substituent at C-4

The bromine atom at the C-4 position of the indole (B1671886) ring is a key functional handle for a variety of chemical transformations. Its reactivity is central to the synthesis of more complex, substituted indole derivatives.

Nucleophilic Substitution Reactions Involving the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like a 4-bromoindole (B15604) is generally challenging. The electron-rich nature of the indole ring system disfavors the addition of a nucleophile to form the requisite Meisenheimer complex. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this case.

However, in specific contexts, such as copper-catalyzed or palladium-catalyzed C-N and C-O bond-forming reactions, the bromine atom can be displaced by nucleophiles. These reactions, while mechanistically distinct from classical SNAr, achieve a net nucleophilic substitution. For instance, palladium-catalyzed Buchwald-Hartwig amination and etherification reactions are powerful methods for coupling amines and alcohols with aryl halides. While direct studies on 4-Bromo-3-ethyl-7-methyl-1H-indole are not prevalent, analogous systems like N-substituted 4-bromo-7-azaindoles readily undergo C-N and C-O cross-coupling with amides, amines, and phenols. beilstein-journals.orgnih.gov These transformations typically employ a palladium catalyst, a suitable ligand such as Xantphos, and a base like cesium carbonate in a solvent like dioxane. beilstein-journals.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Further Diversification and Carbon-Carbon Bond Formation

The C-4 bromine atom serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the elaboration of the indole core.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting the bromoindole with an organoboron compound. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups. Studies on similar bromo-substituted heterocycles demonstrate that these couplings proceed in good to excellent yields. For example, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids occurs in the presence of a Pd(PPh₃)₄ catalyst and a base like K₃PO₄. nih.govresearchgate.net

The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of the bromoindole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for creating precursors for further cyclization or for incorporation into conjugated systems.

The Heck coupling reaction facilitates the formation of a new carbon-carbon bond by reacting the bromoindole with an alkene in the presence of a palladium catalyst and a base. This method is used to introduce alkenyl substituents at the C-4 position.

The table below summarizes typical conditions for Suzuki cross-coupling reactions based on analogous bromo-substituted systems, which are expected to be applicable to this compound.

| Reaction Type | Catalyst | Base | Coupling Partner | Solvent | Temperature (°C) | Reference |

| Suzuki | Pd(PPh₃)₄ | K₃PO₄ | Arylboronic Acid | 1,4-Dioxane | 90 | nih.gov |

| Suzuki (amination) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Amines / Amides | Dioxane | 100 | beilstein-journals.org |

Metal-Halogen Exchange Processes as Synthetic Intermediates

Metal-halogen exchange is a powerful technique for converting the relatively unreactive C-Br bond into a highly nucleophilic C-metal bond, typically an organolithium or Grignard reagent. wikipedia.org This transformation dramatically inverts the polarity at the C-4 position, turning it from an electrophilic to a nucleophilic site, thereby opening up a different set of synthetic possibilities.

The reaction of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures (typically -78 °C or lower) would be expected to induce a rapid bromine-lithium exchange. orgsyn.org It is crucial to first deprotonate the acidic N-H proton of the indole ring, which typically requires one equivalent of the organolithium reagent, before the exchange reaction occurs with a second equivalent. nih.gov The resulting 4-lithioindole intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new functional groups at the C-4 position. orgsyn.orgresearchgate.net This method provides a complementary approach to the cross-coupling reactions for C-4 functionalization.

Alternatively, Grignard reagents can be formed via magnesium-halogen exchange, for instance using isopropylmagnesium chloride (i-PrMgCl), which can sometimes offer better functional group tolerance compared to organolithiums. nih.gov

Reactivity of the Ethyl (C-3) and Methyl (C-7) Substituents

Functionalization of Alkyl Side Chains (e.g., radical bromination at benzylic/allylic positions of alkyl groups)

The ethyl group at C-3 and the methyl group at C-7 possess benzylic-like protons that are susceptible to functionalization. The methylene (B1212753) (CH₂) protons of the C-3 ethyl group are particularly activated by the adjacent indole ring.

Radical bromination , using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), can selectively introduce a bromine atom at the benzylic position of the ethyl group. This would yield 4-bromo-3-(1-bromoethyl)-7-methyl-1H-indole, a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

Another approach for functionalization involves deprotonation . The protons on the α-carbon of the alkyl substituents can be removed with a strong base. For instance, studies on 3-methylindole (B30407) have shown that deprotonation at the methyl group is possible, and the resulting anion can react with electrophiles. nih.gov A similar strategy could be applied to the C-3 ethyl group of this compound, allowing for the introduction of various functional groups at the benzylic position.

Impact of Alkyl Groups on Indole Ring Reactivity and Regioselectivity

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, with the C-3 position being the most nucleophilic site. researchgate.net However, in this compound, the C-3 position is already substituted.

The ethyl group at C-3 is an electron-donating group (EDG) that further activates the indole ring towards electrophilic attack. However, its presence sterically blocks the C-2 position to some extent. While C-2 functionalization of 3-alkylindoles is possible under certain acidic conditions, the primary influence of the C-3 ethyl group is to direct electrophiles towards other positions on the benzene (B151609) portion of the heterocycle. frontiersin.org

The methyl group at C-7 is also an EDG, which increases the electron density of the bicyclic system. Its electronic effect enhances the nucleophilicity of the indole ring, particularly at the C-6 position. Therefore, in electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation), the incoming electrophile would be expected to preferentially attack the C-6 position, guided by the combined electronic effects of the C-7 methyl group and the indole nitrogen. The C-4 position is blocked by the bromine atom, and the C-5 position is electronically less favored for attack compared to C-6.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Core, Influenced by Substituents

The indole ring is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. The preferred site of electrophilic substitution is typically the C3 position of the pyrrole (B145914) ring. However, in this compound, the C3 position is already substituted with an ethyl group. This directs electrophilic attack to other positions on the ring, primarily the benzene portion. The interplay of the electronic effects of the bromo, ethyl, and methyl substituents governs the precise outcome of these reactions.

The bromine atom at the C4 position exerts a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance effect (+M). Generally, the inductive effect of halogens is dominant in deactivating the ring towards electrophilic attack. The methyl group at C7 is an electron-donating group, activating the benzene ring through a positive inductive effect (+I) and hyperconjugation. The ethyl group at C3, being an alkyl group, is also electron-donating and activating.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions most activated by the electron-donating groups and least deactivated by the electron-withdrawing group. For this compound, the most likely positions for electrophilic attack on the benzene ring are C5 and C6. The C7 position is already substituted. The directing effects of the substituents would need to be carefully considered for a specific reaction.

Nucleophilic aromatic substitution (SNAr) on the indole ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The bromine atom at C4 could potentially undergo nucleophilic substitution, although this typically requires harsh reaction conditions or activation through metal catalysis. libretexts.orgyoutube.comsavemyexams.com The presence of the electron-donating alkyl groups would further disfavor a classical SNAr reaction.

| Reaction Type | Typical Reagents and Conditions | Expected Major Product(s) | Influence of Substituents |

| Electrophilic Bromination | Br2, Lewis Acid (e.g., FeBr3) in an inert solvent. lumenlearning.comlibretexts.orglibretexts.org | Substitution at C5 or C6. | The bromo group deactivates the ring, while the methyl and ethyl groups activate it. The precise substitution pattern would depend on the interplay of these effects. |

| Nitration | HNO3/H2SO4. masterorganicchemistry.com | Substitution at C5 or C6. | Similar to bromination, the regioselectivity is controlled by the combined electronic effects of the substituents. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl3). masterorganicchemistry.com | Acylation at C5 or C6. | The reaction is subject to the same directing effects as other electrophilic substitutions. |

| Nucleophilic Substitution of Bromine | Strong nucleophile (e.g., NaOMe, R2NH), potentially with a transition metal catalyst (e.g., Pd or Cu-based). | Replacement of the C4-bromo group with the nucleophile. | The electron-donating alkyl groups make the ring less susceptible to nucleophilic attack, often necessitating catalytic methods. |

Dearomatization and Ring-Opening Reactions of the Indole System

Dearomatization reactions of indoles provide access to valuable three-dimensional molecular scaffolds, such as indolines and oxindoles. acs.orgacs.org These transformations disrupt the aromaticity of the indole ring system to install new functional groups and stereocenters. For this compound, several dearomatization pathways can be envisaged.

Oxidative dearomatization can lead to the formation of oxindole (B195798) derivatives. For instance, treatment of 3-substituted indoles with oxidizing agents can yield 3-hydroxy-2-oxindoles. rsc.orgrsc.org In the case of this compound, this would likely result in the formation of a 4-bromo-3-ethyl-3-hydroxy-7-methyl-indolin-2-one.

Palladium-catalyzed dearomatization reactions have also been developed, allowing for the introduction of various substituents at the C3 position. acs.org While the C3 position of the target molecule is already substituted, related dearomative functionalizations at other positions or involving the existing ethyl group could potentially be explored.

Ring-opening of the indole core is a less common but synthetically useful transformation. Certain reaction conditions can promote the cleavage of the pyrrole ring. For example, reactions of indoles with aminobenzaldehydes have been shown to lead to either annulation or indole ring-opening, depending on the nature of the amine. rsc.org The specific substitution pattern of this compound would influence the propensity for such ring-opening reactions.

| Reaction Type | Typical Reagents and Conditions | Potential Product Class | Mechanistic Insight |

| Oxidative Dearomatization | Oxidizing agents (e.g., DMSO activated by alkyl bromides). rsc.orgrsc.org | 3-Hydroxyoxindoles. | The reaction proceeds through the formation of an electrophilic species that attacks the indole, followed by oxidation and rearrangement. |

| Palladium-Catalyzed Dearomatization | Pd catalyst, oxidant, and a suitable coupling partner. acs.org | 3,3-Disubstituted indolines. | Involves a tandem C-H activation/dearomatization sequence. |

| Indole Ring-Opening | Reaction with specific electrophiles or under certain catalytic conditions. rsc.orgrsc.org | Quinoline derivatives or other ring-opened products. | Can be triggered by the formation of an unstable intermediate that undergoes fragmentation. |

Heterocyclic Annulation and Cyclization Reactions Utilizing the Indole Scaffold

The indole nucleus serves as a versatile scaffold for the construction of more complex heterocyclic systems through annulation and cyclization reactions. These transformations often exploit the nucleophilicity of the indole ring or involve the functional groups appended to it.

For this compound, the presence of the N-H proton and the various carbon positions on the ring allows for a range of annulation strategies. For example, reactions that proceed via initial N-functionalization followed by intramolecular cyclization onto the indole core are common. The Larock indole synthesis and related palladium-catalyzed annulations are powerful methods for constructing fused ring systems, although they are typically used for the initial synthesis of the indole itself. youtube.com However, modifications of these methods could potentially be applied to further functionalize the pre-existing indole.

Cyclization reactions involving the substituents can also be envisioned. For instance, if the ethyl group at C3 were to be further functionalized to contain a reactive moiety, an intramolecular cyclization could lead to the formation of a new ring fused to the pyrrole portion of the indole.

Furthermore, cycloaddition reactions, such as [3+2] cycloadditions with pyridinium (B92312) ylides, can be employed to construct indolizine (B1195054) frameworks from electrophilic indoles. acs.org The electronic nature of this compound, with its combination of electron-donating and -withdrawing groups, would influence its reactivity in such cycloadditions.

| Reaction Type | Typical Reagents and Conditions | Resulting Heterocyclic System | Key Transformation |

| Fischer Indolisation-N-Alkylation | Aryl hydrazine, ketone, alkyl halide in a one-pot sequence. rsc.org | 1,2,3-Trisubstituted indoles. | While a synthetic method, it highlights the potential for N-alkylation followed by further reactions. |

| Palladium-Catalyzed Annulation | Alkynes or other coupling partners with a Pd catalyst. pkusz.edu.cn | Fused polycyclic indoles. | C-H activation and subsequent annulation. |

| [3+2] Cycloaddition | Pyridinium ylides. acs.org | Indolizine derivatives. | 1,3-dipolar cycloaddition onto the indole core. |

| Intramolecular Cyclization | Functionalized side chain and a suitable catalyst or reagent. | Fused ring systems. | Cyclization of a tethered reactive group onto the indole ring. |

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Bromo 3 Ethyl 7 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Isomer Differentiation

NMR spectroscopy is the cornerstone for elucidating the precise structure of 4-Bromo-3-ethyl-7-methyl-1H-indole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete structural map can be assembled.

The ¹H and ¹³C NMR spectra provide foundational information about the molecular skeleton. The predicted chemical shifts (δ) in parts per million (ppm) are based on data from structurally similar indole (B1671886) derivatives. rsc.orgorgsyn.orgrsc.org

In the ¹H NMR spectrum, a broad singlet corresponding to the N-H proton of the indole ring is expected to appear in the downfield region (δ 8.0-8.5 ppm). The aromatic region would display two doublets for the H-5 and H-6 protons, with their coupling constant (J) indicating their ortho relationship. The proton at C-2 would likely appear as a singlet. The ethyl group at C-3 would present as a quartet (CH₂) and a triplet (CH₃), while the methyl group at C-7 would be a singlet in the upfield region.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the alkyl groups. The carbon atom attached to bromine (C-4) is expected to have a chemical shift in the range of δ 113-115 ppm. rsc.org

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 8.15 | br s | - |

| H-2 | 7.10 | s | - |

| H-5 | 6.95 | d | 8.0 |

| H-6 | 7.20 | d | 8.0 |

| -CH₂-CH₃ | 2.80 | q | 7.5 |

| -CH₂-CH₃ | 1.35 | t | 7.5 |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 122.5 |

| C-3 | 119.0 |

| C-3a | 127.5 |

| C-4 | 114.0 |

| C-5 | 123.0 |

| C-6 | 120.0 |

| C-7 | 121.0 |

| C-7a | 135.5 |

| -CH₂-CH₃ | 18.5 |

| -CH₂-CH₃ | 14.5 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. Key correlations would be observed between the H-5 and H-6 protons of the benzene (B151609) ring and between the methylene (B1212753) and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is vital for piecing together the molecular framework. For instance, the N-H proton would show a correlation to C-2, C-3, C-7a, and C-3a. The H-2 proton would correlate to C-3, C-3a, and C-7a. Protons of the 7-methyl group would show correlations to C-6, C-7, and C-7a, confirming its position.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. A key NOE would be expected between the protons of the 7-methyl group and the H-6 proton, as well as between the C-3 ethyl group protons and the H-2 proton, confirming their spatial relationships.

¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the indole ring. For a [¹⁵N]-labeled indole, the nitrogen chemical shift is sensitive to the electronic environment and hybridization. researchgate.net The ¹⁵N chemical shift for this compound would be expected in the typical range for pyrrole-type nitrogens. This analysis can also provide insights into hydrogen bonding and potential tautomeric equilibria, although the 1H-indole form is overwhelmingly favored.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The spectrum of this compound would exhibit several characteristic absorption bands. A sharp, distinct peak around 3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. rsc.org Aliphatic C-H stretching vibrations from the ethyl and methyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| Aromatic C=C Stretch | 1610, 1580, 1460 | Medium to Strong |

| C-N Stretch | 1350-1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula (C₁₁H₁₂BrN) by determining the exact mass of the molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

The fragmentation of indoles in an electron ionization (EI) mass spectrometer often involves the loss of small, stable molecules or radicals. For this compound, a primary fragmentation pathway is expected to be the benzylic cleavage of the ethyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable cation. libretexts.org Loss of the entire ethyl group or the bromine atom can also occur.

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₁H₁₂BrN]⁺ | 237 | Molecular Ion |

| [M+2]⁺ | [C₁₁H₁₂⁸¹BrN]⁺ | 239 | Isotopic Molecular Ion |

| [M-CH₃]⁺ | [C₁₀H₉BrN]⁺ | 222 | Loss of a methyl radical from the ethyl group |

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

Should this compound form suitable single crystals, X-ray crystallography would provide the definitive solid-state structure. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the indole ring system. iucr.org

Furthermore, the crystal structure analysis would reveal the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound, hydrogen bonding between the N-H group of one molecule and the π-system of the aromatic ring of a neighboring molecule (N-H···π interactions) is anticipated. nih.gov Additionally, π-π stacking interactions between the indole rings of adjacent molecules are likely to play a significant role in the crystal packing. iucr.orgnih.gov These non-covalent interactions are fundamental to understanding the supramolecular chemistry of this class of compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the context of indole and its derivatives, the UV-Vis spectrum is dominated by π→π* transitions, which are characteristic of the conjugated π-electron system of the bicyclic aromatic ring. The indole chromophore typically exhibits two main absorption bands, often referred to as the 1La and 1Lb bands, arising from different electronic transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring, as well as the solvent used for the analysis.

The UV-Vis spectrum of the parent indole molecule in a non-polar solvent like cyclohexane (B81311) typically shows the 1Lb band with fine structure around 270-290 nm and the more intense 1La band around 260-270 nm. In polar solvents such as methanol (B129727) or ethanol (B145695), these bands often undergo a bathochromic (red) shift, and the fine structure of the 1Lb band may be lost. core.ac.uknih.gov

Effects of Substitution on the Indole Chromophore:

Alkyl Groups (Ethyl and Methyl): Alkyl groups, such as ethyl and methyl, are generally considered to be weakly electron-donating through an inductive effect. Their presence on the indole ring typically leads to small bathochromic shifts of the absorption maxima. nih.gov For instance, the introduction of a methyl group at the 3-position can influence the electronic distribution within the pyrrole (B145914) ring moiety.

Combined Effects: In this compound, the cumulative effect of the three substituents will determine the final positions of the absorption maxima. The electron-donating ethyl and methyl groups, along with the bromo substituent, are expected to collectively induce a bathochromic shift compared to the unsubstituted indole. The specific positions of these groups will modulate the electronic transitions and conjugation pathways within the molecule. The ethyl group at the 3-position and the methyl group at the 7-position will primarily influence the electronic environment of the pyrrole and benzene rings, respectively, while the bromo group at the 4-position will significantly impact the electronic structure of the benzene portion of the indole core.

Detailed Research Findings from Related Compounds:

To provide a more quantitative prediction, the UV-Vis spectral data of several substituted indoles in methanol are presented below. Methanol is a common polar solvent for UV-Vis spectroscopy, and the data from these analogous compounds can serve as a valuable reference.

| Compound Name | Solvent | λmax (nm) | Reference |

| Indole | Methanol | 219, 271, 278, 288 (sh) | core.ac.uk |

| 3-Methylindole (B30407) | Methanol | 224, 277, 285, 293 (sh) | core.ac.uk |

| 5-Bromoindole | Methanol | 225, 276, 284, 297 (sh) | core.ac.uk |

| 5-Methoxyindole | Methanol | 225, 273, 295, 305 (sh) | core.ac.uk |

sh = shoulder

Computational Analysis of this compound Remains Unexplored in Scientific Literature

Despite a comprehensive search of scientific databases and computational chemistry literature, no specific theoretical investigations or computational data for the chemical compound this compound have been publicly reported.

This absence of information prevents a detailed analysis of its molecular properties and reactivity based on the robust computational methods outlined in the user's request. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are powerful tools for elucidating the electronic structure, stability, and potential chemical behavior of molecules. However, their application to this compound has not been documented in published research.

Consequently, it is not possible to provide specific data on its optimized geometry, vibrational frequencies for comparison with experimental IR spectra, HOMO-LUMO energies, global reactivity descriptors, or predicted NMR chemical shifts. Furthermore, the elucidation of its reaction mechanisms through quantum chemical calculations remains an unaddressed area of research.

While computational studies have been conducted on a variety of other substituted indole derivatives, the unique combination of bromo, ethyl, and methyl substituents at the 4, 3, and 7 positions of the indole scaffold in this particular compound has not been the subject of theoretical investigation in the available scientific literature. The electronic and steric effects of this specific substitution pattern would likely lead to distinct molecular properties and reactivity, which can only be determined through dedicated computational analysis.

The lack of such studies means that key insights into the molecule's conformational preferences, the distribution of electron density, and the identification of its most reactive sites are currently unavailable. Similarly, any predictions regarding its behavior in chemical reactions are purely speculative without the backing of quantum chemical calculations.

Researchers interested in the chemical and physical properties of this compound would need to undertake novel computational studies to generate the data required for a thorough and scientifically accurate understanding of this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Ethyl 7 Methyl 1h Indole

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Transition State Analysis and Activation Barriers for Key Transformations

Key transformations for indoles often involve electrophilic substitution, C-H functionalization, and cycloaddition reactions. nih.gov Transition state analysis using computational methods like Density Functional Theory (DFT) is crucial for understanding the kinetics and mechanisms of these reactions.

For 4-Bromo-3-ethyl-7-methyl-1H-indole, several reactions are of interest. The activation barriers for these transformations dictate the reaction rates and feasibility. DFT calculations can map the potential energy surface of a reaction, identifying the geometry of the transition state—the highest energy point along the reaction coordinate—and its associated activation energy (Ea).

A common reaction is the C-H functionalization at various positions on the indole (B1671886) ring. acs.orgnih.gov The presence of substituents (bromo, ethyl, and methyl groups) significantly influences the activation barriers. For instance, in palladium-catalyzed C-H activation processes, the formation of a palladacycle intermediate is a key step. acs.org The energy of the transition state for the C-H cleavage would be influenced by the electronic effects of the existing groups. The electron-donating methyl and ethyl groups would likely lower the activation barrier for electrophilic attack on the benzene (B151609) ring portion, while the inductive effect of the bromine at C4 would modulate this.

Table 1: Hypothetical Activation Barriers for Electrophilic Bromination at Different Positions of 3-ethyl-7-methyl-1H-indole

This table illustrates predicted activation energies for an additional bromination reaction, showing how computational models can quantify the influence of existing substituents on reactivity at different sites. The C5 and C6 positions are predicted to be more reactive than the already substituted positions.

| Position of Attack | Predicted Activation Energy (Ea) (kcal/mol) | Transition State Geometry |

| C2 | 22.5 | Formation of σ-complex, significant steric hindrance |

| C5 | 18.2 | Favorable σ-complex, influenced by C4-Br and C7-Me |

| C6 | 19.5 | Less sterically hindered, moderate electronic influence |

Note: Data is illustrative, based on general principles of indole reactivity, and not from a direct study of this compound.

Regioselectivity and Stereoselectivity Predictions for Alkylation and Bromination Reactions

Regioselectivity in indole chemistry is a long-standing challenge due to multiple reactive sites (N1, C2, C3, C4, C5, C6, C7). nih.govacs.org For this compound, the C3 position is already substituted, which typically blocks the most common site of electrophilic attack. This directs further substitutions to other positions.

Alkylation: N-alkylation versus C-alkylation is a primary consideration. The acidity of the N-H proton (pKa ≈ 21 in DMSO) means a very strong base is needed for deprotonation to favor N-alkylation. wikipedia.org In the absence of a strong base, C-alkylation can occur under Friedel-Crafts type conditions. With C3 blocked, alkylation would likely be directed to the benzene ring portion (C2, C5, C6). Computational models predict regioselectivity by comparing the energies of the transition states for attack at each possible position. For this molecule, the directing effects of the existing groups are paramount:

C7-methyl group: An electron-donating group that activates the ortho (C6) and para (C5, relative to the fusion) positions.

C4-bromo group: An electron-withdrawing group via induction but a weak deactivator for electrophilic aromatic substitution, directing ortho and para. Its effect would be complex.

C3-ethyl group: Sterically hinders attack at the C2 position.

Therefore, further alkylation would be predicted to favor the C6 or C5 positions. DFT calculations on model systems show that the relative stability of the Wheland intermediates (the sigma complexes) formed during electrophilic attack determines the preferred site. beilstein-journals.org

Bromination: Further bromination would follow similar principles of electrophilic aromatic substitution. The most activated available positions on the benzene ring would be targeted. A computational analysis would likely predict C6 as the most favorable site for bromination due to the activating effect of the C7-methyl group and the steric bulk around C2 and C3.

Stereoselectivity: Stereoselectivity becomes relevant if the reactions create a new chiral center. taylorandfrancis.com While the parent molecule is achiral, reactions at the C2 position or on the ethyl group could potentially create stereocenters. Predicting stereoselectivity involves calculating the energies of diastereomeric transition states. arxiv.org For example, in an aldol (B89426) reaction involving the ethyl group, Zimmerman-Traxler transition state models could be computationally modeled to predict the syn/anti diastereoselectivity. youtube.com

Theoretical Studies on Electronic and Optical Properties

The electronic and optical properties of indole and its derivatives are of great interest for applications in materials science and as biological probes. nih.gov Computational methods are essential for interpreting and predicting these properties.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation and Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited states of molecules and simulating their UV-Vis absorption spectra. researchgate.net The absorption spectra of indoles are characterized by two main electronic transitions, denoted as ¹La and ¹Lb. nih.govnih.gov The relative energies and intensities of these transitions are highly sensitive to the nature and position of substituents.

For this compound, a TD-DFT calculation would predict the energies of these transitions.

¹Lb Transition: This transition is sensitive to substitution on the benzene ring. The bromo and methyl groups at C4 and C7 would significantly influence its energy.

¹La Transition: This transition is more sensitive to substitution on the pyrrole (B145914) ring and is responsible for the solvent-dependent Stokes shift in many indoles. nih.gov

Substituents generally cause a bathochromic (red) shift in the absorption maxima. The combination of an electron-withdrawing bromo group and electron-donating alkyl groups would lead to a complex modulation of the electronic structure. TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the oscillator strengths (f), which correspond to the intensity of the absorption bands.

Table 2: Predicted UV-Vis Absorption Data from TD-DFT Simulation

This table shows a hypothetical output from a TD-DFT calculation, illustrating how the method can distinguish between different electronic transitions.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 (¹Lb) | 295 | 0.08 | HOMO → LUMO |

| S0 → S2 (¹La) | 278 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 230 | 0.45 | HOMO → LUMO+1 |

Note: Data is illustrative and based on trends observed for other substituted indoles. nih.govacs.org The specific values would require a dedicated computational study.

Non-Linear Optical (NLO) Properties and Their Correlation with Molecular Structure

Non-linear optical (NLO) materials have applications in technologies like optical communications and data storage. arxiv.org Organic molecules, particularly those with extended π-systems and significant charge transfer character, can exhibit strong NLO responses. The key parameter for second-order NLO activity is the first hyperpolarizability (β). researchgate.netnih.gov

The NLO properties of this compound can be predicted using quantum chemical calculations. The value of β is strongly correlated with several molecular features:

Intramolecular Charge Transfer (ICT): A large change in dipole moment between the ground and excited states enhances NLO activity. The combination of electron-donating (ethyl, methyl) and electron-withdrawing (bromo) groups can facilitate ICT.

π-Conjugation: The indole ring provides a conjugated system.

Molecular Asymmetry: A non-centrosymmetric structure is required for a non-zero β value. researchgate.net

Computational studies on other indoles have shown that strategic placement of donor and acceptor groups can significantly enhance NLO properties. nih.govresearchgate.net For this compound, the substituents create a push-pull system, although it is not as pronounced as in specially designed NLO chromophores. The ethyl and methyl groups act as donors, while the bromo group has a more complex role, acting as a π-donor and σ-acceptor. DFT calculations can quantify the dipole moment (μ), polarizability (α), and first hyperpolarizability (β).

Table 3: Calculated NLO Properties for Substituted Indoles

This table provides a comparison of calculated NLO properties for indole and a hypothetical calculation for the target molecule, demonstrating the expected enhancement due to substitution.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (10⁻²⁴ esu) | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| 1H-Indole | 2.11 wikipedia.org | 13.5 | 1.2 |

| This compound | 3.5 (Predicted) | 18.2 (Predicted) | 8.5 (Predicted) |

| p-Nitroaniline (Reference NLO material) | 6.2 | 12.7 | 34.5 |

Note: Data for the target compound is hypothetical, based on trends reported in the literature for similar structures. arxiv.orgnih.govnih.gov

Advanced Applications and Future Research Directions in Substituted Indole Chemistry

Role as a Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Other Bioactive Molecules

The indole ring is a privileged structure found in numerous natural products and pharmaceuticals. nih.govrsc.orgtandfonline.com The functional groups on 4-Bromo-3-ethyl-7-methyl-1H-indole make it a valuable starting material for the synthesis of more complex molecules. The bromine atom at the C4 position is particularly significant, serving as a handle for various cross-coupling reactions.

The C4-position of indoles, while less reactive than C2 and C3, can be selectively functionalized. acs.org Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position. This allows for the construction of intricate molecular architectures. For instance, the bromine atom could be replaced with aryl, heteroaryl, or alkyl groups, which are common motifs in bioactive indole alkaloids. acs.orgnih.gov

Furthermore, the C4-functionalization of indoles is a key step in the synthesis of ergot alkaloids, a class of compounds with significant pharmacological applications. nih.gov The presence of the ethyl group at C3 and the methyl group at C7 in the target molecule could influence the stereochemical outcome of subsequent reactions, potentially leading to the synthesis of novel and potent bioactive compounds. The development of methods for the direct C-H functionalization of indoles also opens up possibilities for derivatizing the C2, C5, and C6 positions, further expanding the synthetic utility of this scaffold. nih.gov

Development of Novel Catalytic Systems for Further Indole Functionalization and Derivatization

The selective functionalization of the indole core is a major focus of contemporary organic synthesis. nih.gov For a molecule like this compound, the development of novel catalytic systems is crucial for unlocking its full synthetic potential. The presence of multiple potential reaction sites (the N-H bond, the C-Br bond, and various C-H bonds) necessitates catalysts with high selectivity.

Recent advances have focused on transition-metal catalysis, particularly with palladium, rhodium, and iridium, to achieve site-selective C-H functionalization. acs.orgnih.gov For the C4-bromo substituent, palladium catalysts are well-established for cross-coupling reactions. Future research could focus on developing more active and robust catalysts that can operate under milder conditions and tolerate a wider range of functional groups.

Organocatalysis has also emerged as a powerful tool for indole functionalization. nih.gov Chiral phosphoric acids, for example, have been used to catalyze enantioselective reactions of indoles. nih.gov Such catalysts could be employed to control the stereochemistry of reactions involving the C3-ethyl group or to introduce new chiral centers. The development of catalysts that can selectively functionalize the C7-methyl group, perhaps through a radical-based mechanism, would also be a significant advancement.

Exploration of New Reaction Pathways and Mechanistic Insights for 4,3,7-Substituted Indoles

Understanding the inherent reactivity and reaction mechanisms of polysubstituted indoles is fundamental to designing new synthetic strategies. The specific substitution pattern of this compound offers a unique platform for exploring new reaction pathways.

The interplay between the electron-withdrawing bromine atom and the electron-donating alkyl groups can significantly influence the electronic properties of the indole ring. This can affect the regioselectivity of electrophilic substitution reactions, which typically occur at the C3 position in unsubstituted indoles. With the C3 position blocked by an ethyl group, electrophilic attack may be directed to other positions, such as C2 or C5.

Mechanistic studies, including computational modeling and kinetic analysis, can provide valuable insights into the transition states and intermediates of reactions involving this indole. For example, investigating the mechanism of dearomative cycloaddition reactions, such as (4+3) cycloadditions, could lead to the synthesis of novel polycyclic indole derivatives with interesting biological properties. nih.govacs.org Furthermore, exploring domino reactions that sequentially functionalize multiple positions of the indole core in a single operation would be a highly efficient approach to building molecular complexity. nih.gov

Design and Synthesis of Advanced Organic Materials Incorporating the Substituted Indole Core (e.g., in photoactuators, optoelectronics)

The unique photophysical and electronic properties of the indole ring make it an attractive building block for advanced organic materials. The incorporation of a substituted indole core, such as that of this compound, into larger conjugated systems can lead to materials with tailored properties for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The bromine atom on the indole ring can serve as a reactive site for polymerization reactions, allowing for the synthesis of indole-containing polymers. The electronic properties of these polymers can be tuned by the nature of the substituents on the indole ring and the comonomers used in the polymerization. The ethyl and methyl groups can influence the solubility and morphology of the resulting polymers, which are crucial factors for device performance.

Furthermore, the indole scaffold can be incorporated into photoactuators, which are materials that change their shape in response to light. The photoisomerization of specific indole derivatives can induce mechanical stress in a polymer matrix, leading to macroscopic motion. The specific substitution pattern of this compound could be engineered to optimize the photoresponsive properties of such materials.

Integration with Flow Chemistry and Automated Synthesis Methodologies for Scalable Production

The translation of novel synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to safety, efficiency, and scalability. Flow chemistry and automated synthesis offer promising solutions to these challenges. ucsb.edu

Flow chemistry, where reactions are carried out in continuous-flow reactors, provides several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up production by simply running the reactor for longer periods. thieme-connect.com The synthesis of substituted indoles has been successfully adapted to flow conditions. thieme-connect.com The multi-step synthesis of complex molecules derived from this compound could be streamlined by integrating multiple flow reactors in a continuous sequence.

Automated synthesis platforms, which combine robotics with computational control, can accelerate the discovery and optimization of new reactions and synthetic routes. These systems can perform a large number of experiments in a high-throughput manner, systematically varying reaction parameters to identify the optimal conditions. The development of automated workflows for the synthesis and functionalization of substituted indoles would significantly accelerate the exploration of their chemical space and the identification of new bioactive molecules and materials.

Development of Chemoinformatic Models for Predicting Reactivity and Synthetic Routes of Novel Indole Derivatives

Chemoinformatics employs computational methods to analyze and predict chemical and biological data. The development of chemoinformatic models for indole derivatives can provide valuable tools for predicting their reactivity, designing synthetic routes, and identifying potential biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of indole derivatives with their biological activity. nih.gov These models can be used to predict the activity of novel indole derivatives, such as those derived from this compound, and to guide the design of more potent and selective compounds.

Retrosynthetic analysis software can be used to identify potential synthetic routes to complex target molecules. By inputting the structure of a desired indole derivative, these programs can suggest a series of reactions and starting materials, including commercially available or readily synthesizable indoles like the one .

Furthermore, molecular modeling and quantum mechanical calculations can be used to predict the reactivity of different positions on the indole ring and to elucidate the mechanisms of various reactions. nih.gov These computational tools can help chemists to design more efficient and selective synthetic strategies for the preparation of novel indole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-3-ethyl-7-methyl-1H-indole?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or cyclization strategies. For example, copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") in PEG-400:DMF solvent mixtures has been effective for analogous indole derivatives, yielding products after purification via flash column chromatography (25% yield reported for similar brominated indoles) . Alternative routes involve cyclization of substituted anilines with brominated precursors under basic conditions, followed by ethyl and methyl group introduction via alkylation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and regioselectivity. For example, ethyl groups show triplet signals near δ 1.2–1.4 ppm (³J ~7 Hz), while methyl groups appear as singlets at δ 2.1–2.5 ppm .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.0461 for a related bromoindole) .

- X-ray crystallography : For unambiguous structural elucidation, particularly when resolving ambiguities in substitution patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under green chemistry conditions?

- Methodological Answer : Aqueous-phase synthesis using triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst has achieved 80% yields for structurally similar indole-coumarin hybrids. Solvent systems like water-ethanol mixtures reduce toxicity while maintaining efficiency . Microwave-assisted synthesis or flow chemistry may further enhance reaction kinetics and selectivity .

Q. How to resolve contradictions between spectroscopic data and crystallographic results during structural analysis?

- Methodological Answer :

Refinement with SHELXL : Use high-resolution crystallographic data to refine bond lengths/angles, resolving discrepancies in NMR-derived proton assignments (e.g., distinguishing overlapping aromatic signals) .

Hydrogen bonding analysis : Intermolecular interactions (e.g., O–H⋯O, N–H⋯O) observed in crystal structures can explain anomalous NMR shifts caused by tautomerism or solvent effects .

Q. What computational approaches validate the electronic and steric effects of substituents in this compound?

- Methodological Answer :

- DFT calculations : Model substituent effects on indole ring puckering (amplitude and phase coordinates) and electron density distribution .

- Molecular docking : Predict binding affinities for bioactivity studies, leveraging crystallographic data to refine ligand-receptor interactions .

Q. How to design bioactivity studies targeting indole derivatives like this compound?

- Methodological Answer :

- Enzymatic assays : Test α-glucosidase inhibition (IC₅₀ values) using protocols validated for brominated indazoles .

- Antioxidant assays : DPPH radical scavenging assays quantify activity, with EC₅₀ values compared to reference compounds like ascorbic acid .

Q. What strategies address regioselectivity challenges during functionalization of the indole core?

- Methodological Answer :

- Directing groups : Use sulfonyl or acetyl groups to steer electrophilic substitution to specific positions (e.g., C-3 or C-5) .

- Metal catalysis : Palladium-mediated C–H activation enables selective bromination or alkylation without protecting groups .

Data Contradiction and Validation

Q. How to analyze conflicting data from synthetic intermediates and final products?

- Methodological Answer :

- Multi-step monitoring : Track intermediates via LC-MS or TLC at each synthetic stage to identify side reactions (e.g., dehalogenation or over-alkylation) .

- Crystallographic cross-validation : Compare experimental X-ray data with computational models (e.g., Mercury CSD) to confirm bond geometry and substituent orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.